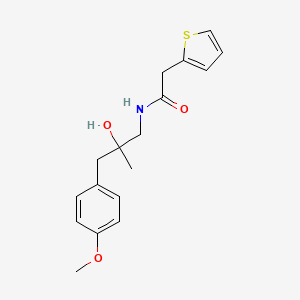

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-17(20,11-13-5-7-14(21-2)8-6-13)12-18-16(19)10-15-4-3-9-22-15/h3-9,20H,10-12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHZXOISUZWVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, thiophene-2-carboxylic acid, and 2-amino-2-methyl-1-propanol.

Step 1 - Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol to form an imine intermediate.

Step 2 - Reduction: The imine intermediate is then reduced to form the corresponding amine.

Step 3 - Acylation: The amine is acylated with thiophene-2-carboxylic acid chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:

Key Observations :

- The methoxyphenyl group in the target compound may enhance membrane permeability and metabolic stability, similar to its role in compound 24 and methoxyphenyl-piperazine derivatives .

- Unlike sulfonylquinazoline derivatives (e.g., compounds 38–40 in ), the target lacks a sulfonyl group, which is critical for high-affinity kinase binding. This may limit its direct anticancer efficacy compared to these analogs .

Physicochemical Comparison :

Crystallographic and Computational Insights

- The hydroxy group in the target compound may participate in hydrogen bonding, similar to the intermolecular N–H⋯N interactions observed in 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide . Such interactions could stabilize its crystal packing.

- Computational modeling (e.g., density functional theory, as in ) could predict its electronic properties, such as charge distribution across the methoxyphenyl and thiophene moieties .

Biological Activity

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(thiophen-2-yl)acetamide is a novel organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₅H₁₉NO₃S

- Molecular Weight : 319.4 g/mol

- Functional Groups : Hydroxy group, methoxy group, thiophene ring, and acetamide moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could be a promising candidate for developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Antifungal Activity

The compound also demonstrates antifungal properties. In comparative studies, it has shown effectiveness against fungi such as Candida albicans and Aspergillus niger. The structure–activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances its antifungal potency.

| Fungus | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

Anticancer Potential

Preliminary investigations into the anticancer effects of this compound have yielded promising results. It has been shown to inhibit the proliferation of certain cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological activities of this compound are hypothesized to stem from its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of various synthesized compounds similar to this compound. Results indicated that modifications to the thiophene ring significantly enhanced antimicrobial activity against resistant strains .

- Anticancer Research : In a recent publication, researchers investigated the anticancer properties of derivatives of this compound. They found that certain modifications increased cytotoxicity against lung cancer cells by up to 50% compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.